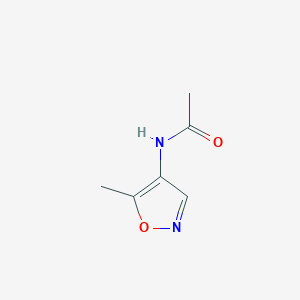

N-(5-methyl-4-isoxazolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU 4942 involves the condensation of 4-bromobenzaldehyde with indolin-2-one under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the indolinone react in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of SU 4942 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

SU 4942 primarily undergoes substitution reactions due to the presence of the bromine atom on the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted indolinones depending on the nucleophile used.

Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.

Reduction Reactions: Reduced products typically include alcohols or amines.

Scientific Research Applications

SU 4942 is widely used in scientific research due to its ability to modulate tyrosine kinase signaling. Some of its applications include:

Mechanism of Action

SU 4942 exerts its effects by inhibiting the activity of tyrosine kinases, particularly those involved in the VEGF and ECGF signaling pathways. It binds to the active site of these kinases, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation . This mechanism makes it a valuable tool in studying angiogenesis and related processes.

Comparison with Similar Compounds

Similar Compounds

SU 5416: Another tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.

SU 6668: A multi-targeted tyrosine kinase inhibitor with broader activity against various kinases.

Sunitinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

SU 4942 is unique in its specific inhibition of VEGF and ECGF-induced mitosis in endothelial cells. Its structure allows for selective binding to these kinases, making it a valuable tool in research focused on angiogenesis and related pathways .

Biological Activity

N-(5-methyl-4-isoxazolyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

This compound has the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-4-isoxazolecarboxylic acid with acetamide derivatives. Common reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and solvents such as dichloromethane. This method allows for the efficient formation of the desired compound while maintaining high yields.

Antimicrobial Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, a series of isoxazole-substituted acetamides were screened against various bacterial strains, showing promising results comparable to standard antibiotics like ciprofloxacin. Notably, compounds 5b , 5d , and 5f displayed excellent minimum inhibitory concentration (MIC) values, indicating strong antibacterial properties .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 5b | 12 | Excellent |

| 5d | 15 | Excellent |

| 5f | 10 | Excellent |

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit tumor cell growth in various cancer types, including breast and lung cancers. In a mouse xenograft model, significant tumor growth inhibition was observed with doses correlating with increased survival rates .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. For example, its ability to inhibit certain protein kinases may contribute to its anticancer effects by disrupting cell proliferation and survival signals.

Case Studies

- Antibacterial Evaluation : A study evaluated the antimicrobial efficacy of isoxazole derivatives against Staphylococcus aureus and Escherichia coli. This compound showed a significant reduction in bacterial load compared to untreated controls.

- Anticancer Efficacy : In a preclinical trial involving human cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-6(3-7-10-4)8-5(2)9/h3H,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLLXHJCGHJSFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541901 |

Source

|

| Record name | N-(5-Methyl-1,2-oxazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100499-63-6 |

Source

|

| Record name | N-(5-Methyl-1,2-oxazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.